Home > Products > Screening Compounds P113079 > Mitoquinone-cyclodextrin
Mitoquinone-cyclodextrin -

Mitoquinone-cyclodextrin

Catalog Number: EVT-13538015
CAS Number:
Molecular Formula: C80H117O42PS
Molecular Weight: 1813.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mitoquinone-cyclodextrin is a compound that combines the antioxidant properties of mitoquinone with the molecular encapsulation capabilities of cyclodextrins. Mitoquinone is known for its ability to target mitochondria and mitigate oxidative stress, while cyclodextrins are cyclic oligosaccharides that can enhance the solubility and stability of various compounds. This combination aims to improve the delivery and efficacy of antioxidants in biological systems, particularly in the context of mitochondrial dysfunction.

Source

Mitoquinone derivatives have been developed as mitochondrially targeted antioxidants, with patents dating back to 2004 highlighting their potential therapeutic applications . Cyclodextrins, on the other hand, have been extensively studied for their ability to form inclusion complexes with a variety of molecules, enhancing their bioavailability and stability .

Classification

Mitoquinone-cyclodextrin can be classified as a pharmaceutical compound due to its potential applications in drug formulation and delivery systems. It falls under the category of antioxidants and carrier systems in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of mitoquinone-cyclodextrin typically involves the formation of an inclusion complex between mitoquinone and a cyclodextrin, such as beta-cyclodextrin. The methods used for this synthesis include:

  • Emulsion Solvent Diffusion Method: This technique involves creating two immiscible phases—an internal phase containing the crosslinker and an external aqueous phase containing cyclodextrin. The phases are mixed under stirring to facilitate complex formation .
  • Interfacial Condensation Method: In this approach, cyclodextrin is dissolved in an alkaline aqueous solution, while a crosslinking agent is dissolved in an organic solvent. The two phases are then combined to promote complexation .

Technical Details

The synthesis often requires precise control over temperature and pH to optimize the formation of the inclusion complex. For instance, maintaining a temperature range of 90–130°C during synthesis can enhance crosslinking efficiency .

Molecular Structure Analysis

Structure

Mitoquinone-cyclodextrin features a unique molecular structure where mitoquinone is encapsulated within the hydrophobic cavity of cyclodextrin. Cyclodextrins are characterized by their toroidal shape formed by glucose units linked by glycosidic bonds. The hydroxyl groups on the exterior provide hydrophilicity, allowing for interactions with aqueous environments .

Data

The structural formula for beta-cyclodextrin is represented as:

C42H70O35C_{42}H_{70}O_{35}

The molecular weight is approximately 1135 g/mol. Mitoquinone itself has a distinct structure with a quinone moiety that contributes to its antioxidant properties.

Chemical Reactions Analysis

Reactions

Mitoquinone-cyclodextrin can participate in various chemical reactions typical of both its components:

  • Oxidation-Reduction Reactions: Mitoquinone acts as a reducing agent, capable of donating electrons to reactive oxygen species.
  • Complexation Reactions: The formation of inclusion complexes with cyclodextrins enhances the solubility and stability of mitoquinone in aqueous solutions .

Technical Details

The stability and reactivity of mitoquinone within the cyclodextrin cavity can be influenced by factors such as pH, temperature, and concentration. These parameters can significantly affect the kinetics of complex formation and disassociation.

Mechanism of Action

Process

The mechanism by which mitoquinone-cyclodextrin exerts its effects primarily involves:

  1. Targeting Mitochondria: Mitoquinone selectively accumulates in mitochondria due to its lipophilic nature.
  2. Scavenging Reactive Oxygen Species: Once localized in mitochondria, mitoquinone reduces oxidative stress by neutralizing reactive oxygen species.
  3. Enhancing Bioavailability: The cyclodextrin component improves the solubility and stability of mitoquinone, facilitating better cellular uptake .

Data

Studies indicate that mitoquinones can reduce mitochondrial dysfunction markers in various disease models, suggesting significant therapeutic potential.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Mitoquinone-cyclodextrin typically appears as a solid powder.
  • Solubility: Enhanced solubility in water compared to free mitoquinone due to cyclodextrin encapsulation.

Chemical Properties

  • Stability: The compound exhibits improved stability against degradation compared to unencapsulated mitoquinone.
  • Reactivity: Maintains antioxidant activity while being less prone to oxidation itself due to encapsulation .
Applications

Scientific Uses

Mitoquinone-cyclodextrin has several promising applications in scientific research and medicine:

  • Pharmaceutical Formulations: Used as a delivery system for antioxidants targeting mitochondrial diseases.
  • Research on Oxidative Stress: Serves as a model compound for studying mitochondrial function and oxidative damage.
  • Potential Therapeutics: Investigated for use in treating conditions related to oxidative stress, such as neurodegenerative diseases .
Mitochondrial Targeting Mechanisms & Pharmacodynamic Rationale

Mitochondrial Membrane Potential-Driven Accumulation Dynamics

The subcellular distribution of mitoquinone (MitoQ) is fundamentally governed by mitochondrial membrane potential (ΔΨm), which typically ranges from -140 to -180 mV in healthy cells. This electrochemical gradient drives the selective accumulation of lipophilic cations approximately 5- to 10-fold across the plasma membrane and up to several hundred-fold within mitochondria relative to extracellular concentrations [4] [8]. The driving force follows the Nernst distribution equation, where a 61.5 mV increase in membrane potential results in a 10-fold concentration gradient at 37°C. Experimental studies using radiolabeled MitoQ in renal proximal tubular cells demonstrated a >500-fold intramitochondrial accumulation after just 30 minutes of exposure, directly correlating with the ΔΨm magnitude [1]. This potential-dependent accumulation is clinically exploited in pathological states like ischemia-reperfusion injury or neurodegenerative conditions where mitochondrial polarization persists despite compromised cellular integrity, enabling targeted drug delivery even in diseased tissues. In vitrified ovarian tissue models, MitoQ accumulation directly correlated with membrane potential preservation, exhibiting a 3.2-fold higher concentration in treated tissues versus controls [4].

Table 1: Membrane Potential-Dependent Accumulation of Mitoquinone

Tissue/Cell TypeΔΨm (mV)Accumulation Ratio (Mitochondria:Cytosol)Experimental Model
Renal Proximal Tubular Cells-159 ± 8527 ± 42Rat cold storage injury [1]
Ovarian Follicular Cells-145 ± 12312 ± 38Mouse vitrification model [4]
Neuronal Cells-168 ± 9601 ± 57Neurodegeneration model [7]

Triphenylphosphonium Cation-Mediated Subcellular Trafficking

The triphenylphosphonium (TPP+) cation conjugated to MitoQ's aliphatic carbon chain enables efficient membrane permeation and mitochondrial targeting through its unique physicochemical properties. This moiety combines three critical features: (1) high lipophilicity (log P > 4.0) facilitating rapid membrane transit, (2) charge delocalization across the phenyl rings reducing hydration energy and electrostatic barriers, and (3) appropriate molecular weight (∼300 Da) avoiding bulk transport limitations [3] [5]. The TPP+ group undergoes potential-dependent flipping across phospholipid bilayers at rates exceeding 10^3 s^-1, significantly faster than natural cations like tetraphenylarsonium. Molecular dynamics simulations reveal that the TPP+ moiety adopts a propeller-like conformation during membrane translocation, minimizing energy barriers by distributing charge over multiple interaction sites [7]. DecylTPP control studies confirm that mitochondrial accumulation is purely charge- and potential-dependent, as this structural analog lacking the quinone group achieves equivalent subcellular distribution but without therapeutic effect [1] [3]. Trafficking efficiency is molecular weight-dependent, with optimal carbon chain lengths of C10-C12 (as in MitoQ) balancing lipophilicity and minimal steric hindrance. Shorter chains (C5) exhibit reduced accumulation, while longer chains (C15) form micellar aggregates that impede membrane diffusion.

Table 2: Structural Determinants of TPP+-Mediated Mitochondrial Trafficking

Structural FeaturePhysicochemical EffectImpact on Mitochondrial Delivery
Phenyl Ring ConjugationCharge delocalizationReduces dehydration energy penalty by 40%
C10 Aliphatic LinkerOptimal lipophilicity (log P = 4.2)8.3-fold higher accumulation than C5 analog
Molecular Weight (TPP+ moiety)279 DaEnables passive diffusion without transporter dependence
Positive Charge LocalizationConcentrated at phosphorus atomFacilitates electrophoretic drift along ΔΨm gradient

Cyclodextrin Complexation as a Solubility-Enhancing Vector

The inherent hydrophobicity of MitoQ mesylate (aqueous solubility <0.1 mg/mL) presents significant formulation challenges for biological applications. Cyclodextrin complexation, particularly with β-cyclodextrin derivatives, overcomes this limitation through dynamic host-guest interactions where the ubiquinone moiety inserts into the cyclodextrin hydrophobic cavity (diameter 6.0–6.5 Å) while the TPP+ group remains partially exposed [3] [6]. X-ray diffraction studies confirm inclusion complex formation with 1:1 stoichiometry and association constants (Ka) of 1.2 × 10^3 M^-1, sufficient for complex stability during distribution yet allowing bioactive dissociation at target sites [6]. The cyclodextrin complex enhances aqueous solubility to >12 mg/mL – a 120-fold improvement over native MitoQ – while simultaneously improving chemical stability by protecting the quinone moiety from hydrolytic degradation [6] [8]. This formulation strategy maintains mitochondrial targeting capability, as demonstrated by comparative studies showing equivalent subcellular distribution patterns between cyclodextrin-complexed and lipid-solubilized MitoQ in hepatic models. The complex dissociates efficiently upon cellular internalization, with less than 15% remaining complexed after 30 minutes exposure in renal tubular cells [3].

Table 3: Physicochemical Properties of Mitoquinone vs. Cyclodextrin Complex

PropertyMitoquinone MesylateMitoQ/β-Cyclodextrin ComplexEnhancement Factor
Aqueous Solubility<0.1 mg/mL12 mg/mL>120-fold
Partition Coefficient (log P)4.35 ± 0.121.82 ± 0.08Hydrophilicity increased
Solid-State StabilityDeliquescentNon-hygroscopicHandling improved
Plasma Protein Binding94.2% ± 1.8%88.7% ± 2.1%Bioavailable fraction increased

Redox Cycling Between Quinone and Hydroquinone States

The therapeutic efficacy of MitoQ stems from its redox-active benzoquinone head group, which undergoes controlled two-electron reduction to the hydroquinone form (MitoQH2) within mitochondria. This reduction is primarily catalyzed by complex II (succinate dehydrogenase) in the electron transport chain, with a reduction potential of +135 mV vs. standard hydrogen electrode – significantly higher than endogenous coenzyme Q10 (+40 mV) [1] [7]. The redox cycling capacity enables continuous antioxidant activity, where MitoQH2 scavenges lipid peroxyl radicals (LOO•) at rate constants of 2.3 × 10^6 M^-1s^-1, donating hydrogen atoms to terminate peroxidation chain reactions. The oxidized quinone is subsequently regenerated by complex II, establishing a catalytic antioxidant cycle. In renal cold storage models, MitoQ-supplemented preservation solutions reduced mitochondrial superoxide generation by 78% and lipid peroxidation by 65% compared to untreated controls [1]. Similarly, in vitrified ovarian tissue, MitoQ decreased reactive oxygen species (ROS) by 62% and maintained glutathione redox ratios ([GSH]/[GSSG]) near physiological levels (12.5 vs. 3.8 in controls) [4]. The antioxidant mechanism specifically targets mitochondrial compartments, as evidenced by MitoSOX Red assays showing 84% reduction in mtROS versus only 22% decrease in cytosolic ROS in neuronal models [7]. This compartmentalized activity preserves redox signaling in other cellular compartments while suppressing pathological oxidative stress within mitochondria.

Table 4: Redox Properties and ROS Scavenging Efficiency of Mitoquinone

Redox ParameterMitoquinoneEndogenous CoQ10Biological Significance
Reduction Potential (E°')+135 mV+40 mVFaster reduction by complex II
Superoxide Scavenging Rate1.8 × 10^5 M^-1s^-17.5 × 10^4 M^-1s^-1Enhanced O2•− dismutation
Lipid Peroxyl Radical Scavenging2.3 × 10^6 M^-1s^-13.2 × 10^6 M^-1s^-1Comparable chain-breaking activity
Catalytic Turnover (cycles/min)42 ± 628 ± 4Sustained antioxidant protection

Properties

Product Name

Mitoquinone-cyclodextrin

IUPAC Name

10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium;(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;methanesulfonate

Molecular Formula

C80H117O42PS

Molecular Weight

1813.8 g/mol

InChI

InChI=1S/C42H70O35.C37H44O4P.CH4O3S/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32;1-5(2,3)4/h8-63H,1-7H2;10-18,21-26H,4-9,19-20,27-28H2,1-3H3;1H3,(H,2,3,4)/q;+1;/p-1/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28?,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;;/m1../s1

InChI Key

PQSSUSXOSOIMGL-QGIWKRSGSA-M

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)[O-].C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O

Isomeric SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)[O-].C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H](C([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.